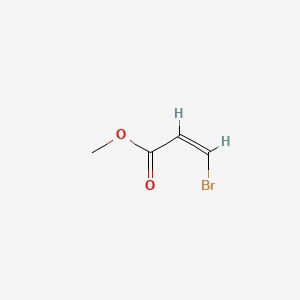

(Z)-3-Bromopropenoic acid methyl ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl (Z)-3-bromoprop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrO2/c1-7-4(6)2-3-5/h2-3H,1H3/b3-2- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGOGNLOBEAIJAM-IHWYPQMZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C\Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6214-22-8 | |

| Record name | methyl (2Z)-3-bromoprop-2-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Guide to the Synthesis and Characterization of Methyl (Z)-3-bromoacrylate

This document provides an in-depth technical guide for researchers, scientists, and professionals in drug development on the stereoselective synthesis, rigorous characterization, and synthetic utility of methyl (Z)-3-bromoacrylate. This versatile building block is a key intermediate in the construction of a wide array of complex organic molecules. This guide emphasizes the causality behind experimental choices and provides self-validating protocols to ensure scientific integrity and reproducibility.

Strategic Approach to Synthesis: The Hydrobromination of Methyl Propiolate

The most direct and widely utilized method for preparing methyl (Z)-3-bromoacrylate is the hydrobromination of methyl propiolate. This reaction involves the addition of hydrogen bromide (HBr) across the carbon-carbon triple bond. The key to this synthesis is controlling the stereoselectivity to favor the desired (Z)-isomer.

Mechanistic Insights and Stereochemical Control

Methyl propiolate is an electrophilic alkyne, making it susceptible to attack by nucleophiles.[1][2] The hydrobromination of alkynes can proceed through different mechanisms, and the stereochemical outcome is highly dependent on the reaction conditions. While textbook mechanisms often depict a vinyl carbocation intermediate, kinetic studies for the reaction of alkynes with HBr suggest a concerted, termolecular mechanism is often at play, particularly when aiming for stereocontrol.[3][4]

This proposed mechanism involves a simultaneous interaction between one molecule of the alkyne and two molecules of HBr. This concerted process bypasses the formation of a discrete vinyl carbocation, which could lead to a mixture of (E) and (Z) isomers. The anti-addition of H and Br across the triple bond is favored, leading directly to the (Z)-alkene product.

Below is a diagram illustrating the proposed concerted anti-addition mechanism.

Caption: Proposed termolecular mechanism for (Z)-selective hydrobromination.

Detailed Experimental Protocol

This protocol is designed to be self-validating, with clear checkpoints for ensuring the reaction is proceeding as expected.

Materials:

-

Methyl propiolate (HC₂CO₂CH₃)[1]

-

Hydrogen bromide solution (e.g., 33% in acetic acid or 48% aqueous solution)

-

Anhydrous solvent (e.g., dichloromethane or diethyl ether)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Inhibitor for storage (e.g., hydroquinone)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve methyl propiolate (1.0 eq) in the chosen anhydrous solvent. Cool the solution to 0 °C using an ice bath.

-

Rationale: An inert atmosphere (nitrogen) prevents unwanted side reactions. Cooling the reaction mixture controls the exothermicity of the HBr addition.

-

-

HBr Addition: Slowly add the hydrogen bromide solution (1.0-1.2 eq) to the stirred solution of methyl propiolate via the dropping funnel over 30-60 minutes. Maintain the temperature at 0 °C throughout the addition.

-

Rationale: Slow addition ensures that the concentration of HBr remains controlled, which favors the desired termolecular mechanism and minimizes potential polymerization or side reactions.

-

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Work-up and Neutralization: Carefully pour the reaction mixture into a separatory funnel containing cold saturated sodium bicarbonate solution to neutralize the excess acid.

-

Caution: This step is exothermic and will release CO₂ gas. Perform the addition slowly with frequent venting of the separatory funnel.

-

-

Extraction: Extract the aqueous layer with the organic solvent (e.g., dichloromethane) two to three times. Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate or sodium sulfate.

-

Rationale: The brine wash removes residual water and inorganic salts. Drying agents remove dissolved water from the organic phase.

-

-

Solvent Removal and Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation to yield methyl (Z)-3-bromoacrylate as a colorless liquid.[5]

-

Rationale: Vacuum distillation is effective for purifying liquids with relatively high boiling points, preventing thermal decomposition.

-

Comprehensive Characterization

Thorough characterization is essential to confirm the identity, purity, and, most importantly, the stereochemistry of the synthesized methyl (Z)-3-bromoacrylate.

The following diagram outlines the general workflow from synthesis to final characterization.

Caption: General workflow for the synthesis and characterization of the title compound.

Spectroscopic Data

The following table summarizes the expected spectroscopic data for methyl (Z)-3-bromoacrylate.

| Technique | Parameter | Expected Value/Observation |

| ¹H NMR | Chemical Shift (δ, ppm) | ~6.5-6.8 (d, 1H, C-H), ~7.5-7.8 (d, 1H, Br-C-H), ~3.7-3.8 (s, 3H, -OCH₃) |

| Coupling Constant (J, Hz) | J = ~7-9 Hz (confirms cis relationship of vinylic protons) | |

| ¹³C NMR | Chemical Shift (δ, ppm) | ~165 (C=O), ~130 (Br-CH=), ~115 (=CH), ~52 (-OCH₃) |

| IR | Wavenumber (cm⁻¹) | ~1720-1730 (C=O stretch, strong), ~1620-1630 (C=C stretch), ~3050 (vinylic C-H stretch) |

| Mass Spec. | Molecular Ion (m/z) | M⁺ at ~178 and M⁺+2 at ~180 in a ~1:1 ratio, characteristic of a single bromine atom. |

Note: Specific chemical shifts can vary slightly based on the solvent used for analysis.[6][7][8]

Interpretation of Key Data

-

¹H NMR: The most critical piece of data for confirming the (Z)-stereochemistry is the coupling constant (J) between the two vinylic protons. A value in the range of 7-9 Hz is indicative of a cis arrangement. The corresponding (E)-isomer would exhibit a much larger coupling constant, typically in the range of 13-16 Hz.

-

Mass Spectrometry: The observation of two intense peaks for the molecular ion, separated by two mass units and of nearly equal intensity, is a definitive signature for the presence of one bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).

Applications in Organic Synthesis

Methyl (Z)-3-bromoacrylate is a valuable C3 building block due to its dual functionality. The vinyl bromide moiety allows for participation in a variety of metal-catalyzed cross-coupling reactions, while the α,β-unsaturated ester system is a classic Michael acceptor.

-

Cross-Coupling Reactions: It serves as an excellent substrate for Suzuki, Stille, Heck, and Sonogashira couplings, enabling the stereospecific formation of trisubstituted alkenes.[9]

-

Precursor to Heterocycles: Its reactivity makes it a starting material for the synthesis of various heterocyclic systems, which are common scaffolds in pharmaceuticals.[2][10]

-

Radical Reactions: The carbon-bromine bond can be homolytically cleaved to initiate radical cyclization reactions.[11]

Conclusion

This guide has detailed a reliable and stereoselective method for the synthesis of methyl (Z)-3-bromoacrylate via the hydrobromination of methyl propiolate. The causality-driven explanation of the protocol, coupled with a comprehensive characterization guide, provides researchers with the necessary tools to confidently prepare and verify this important synthetic intermediate. Its demonstrated utility in cross-coupling reactions and heterocycle synthesis underscores its value in modern organic chemistry and drug discovery.

References

- 1. Methyl propiolate - Wikipedia [en.wikipedia.org]

- 2. Applications of Methyl propiolate_Chemicalbook [chemicalbook.com]

- 3. youtube.com [youtube.com]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Methyl acrylate(96-33-3) 1H NMR spectrum [chemicalbook.com]

- 9. Preparation of α-Bromoacrylates: One-Pot Procedure for the Synthesis of Conjugated Acetylenic Carboxylates from Aldehydes with Ph3P/Br3CCO2Et [organic-chemistry.org]

- 10. nbinno.com [nbinno.com]

- 11. Stereoselective Preparation of (E)-α-Bromoacrylates from Mixtures of Brominated Ando Phosphonates [organic-chemistry.org]

Spectroscopic Characterization of (Z)-3-Bromopropenoic Acid Methyl Ester: A Technical Guide

Introduction

(Z)-3-Bromopropenoic acid methyl ester, also known as methyl (Z)-3-bromoacrylate, is a halogenated α,β-unsaturated ester. Its structure presents a unique combination of functional groups—a carbon-carbon double bond with a specific cis (Z) stereochemistry, a bromine atom, and a methyl ester. These features make it a valuable synthon in organic chemistry, particularly in the synthesis of complex molecules where the controlled introduction of these functionalities is crucial. The stereochemistry of the double bond and the presence of the bromine atom significantly influence its reactivity and spectroscopic properties.

This technical guide provides a detailed analysis of the expected spectroscopic data for this compound. While a complete, publicly available experimental dataset for this specific isomer is not readily found, this document leverages established spectroscopic principles and data from closely related analogues to present a comprehensive and predictive characterization. This guide is intended for researchers, scientists, and drug development professionals who may be synthesizing or working with this compound and require a thorough understanding of its analytical profile.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data.

The Versatile Synthon: An In-depth Technical Guide to the Synthetic Applications of (Z)-3-Bromoacrylates

For Researchers, Scientists, and Drug Development Professionals

(Z)-3-Bromoacrylates have emerged as powerful and versatile building blocks in modern organic synthesis. Their unique combination of a stereodefined trisubstituted alkene, an electron-withdrawing acrylate moiety, and a reactive carbon-bromine bond makes them valuable precursors for a wide array of molecular architectures. This guide provides a comprehensive overview of the synthetic utility of (Z)-3-bromoacrylates, delving into the mechanistic underpinnings of their reactivity and offering practical insights for their application in research and development.

The Strategic Advantage of (Z)-3-Bromoacrylates

The synthetic potential of (Z)-3-bromoacrylates stems from the distinct reactivity of their functional groups. The electron-deficient nature of the double bond, a consequence of the adjacent ester group, renders it susceptible to nucleophilic attack. Simultaneously, the vinyl bromide functionality serves as a handle for a variety of powerful carbon-carbon bond-forming cross-coupling reactions. The Z-geometry of the double bond is often crucial for the stereochemical outcome of subsequent transformations, allowing for the synthesis of complex molecules with high levels of stereocontrol.

Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity

(Z)-3-bromoacrylates are excellent substrates for a range of palladium-catalyzed cross-coupling reactions, enabling the stereospecific formation of new carbon-carbon bonds. The retention of the (Z)-alkene geometry is a common and highly valuable feature of these transformations.

Suzuki-Miyaura Coupling: Forging Aryl-Alkenyl Bonds

The Suzuki-Miyaura reaction is a robust method for the formation of a carbon-carbon bond between an organohalide and an organoboron compound. For (Z)-3-bromoacrylates, this reaction provides a direct route to (Z)-3-arylacrylates, which are common motifs in pharmaceuticals and natural products.

Mechanistic Rationale: The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the vinyl bromide to a Pd(0) complex, transmetalation of the organic group from the boronic acid to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. The oxidative addition and reductive elimination steps typically proceed with retention of stereochemistry at the vinyl carbon, thus preserving the (Z)-configuration of the starting material. The choice of ligand is critical to prevent isomerization of the palladium complex, with bulky, electron-rich phosphine ligands often favoring the desired stereochemical outcome.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of (Z)-3-Bromoacrylates

-

Materials:

-

(Z)-3-bromoacrylate (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, 2.0 equiv)

-

Solvent (e.g., Toluene/EtOH/H₂O or Dioxane/H₂O)

-

-

Procedure:

-

To a flame-dried flask, add the (Z)-3-bromoacrylate, arylboronic acid, palladium catalyst, and base.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the degassed solvent system.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).

-

Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Table 1: Representative Suzuki-Miyaura Couplings of Vinyl Bromides

| Entry | Vinyl Bromide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Ref. |

| 1 | (Z)-β-Bromostyrene | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 95 | [1] |

| 2 | (Z)-1-Bromo-1-hexene | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | K₃PO₄ | Dioxane/H₂O | 90 | 88 | [1] |

Note: The data in this table is representative of Suzuki-Miyaura reactions with vinyl bromides and serves as a general guideline.

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between a vinyl halide and a terminal alkyne, providing access to conjugated enynes. This reaction is particularly valuable for the synthesis of complex natural products and materials with interesting electronic properties. With (Z)-3-bromoacrylates, the Sonogashira coupling proceeds with retention of stereochemistry, yielding (Z)-enynoates.

Mechanistic Rationale: The Sonogashira reaction typically employs a dual catalytic system of palladium and copper(I). The palladium catalyst undergoes oxidative addition to the vinyl bromide. Concurrently, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, affords the enyne product and regenerates the active palladium(0) catalyst. The stereochemical integrity of the double bond is maintained throughout this process.

Experimental Protocol: General Procedure for Sonogashira Coupling of (Z)-3-Bromoacrylates

-

Materials:

-

(Z)-3-bromoacrylate (1.0 equiv)

-

Terminal alkyne (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Copper(I) salt (e.g., CuI, 5-10 mol%)

-

Base (e.g., Triethylamine, Diisopropylamine)

-

Solvent (e.g., THF, DMF)

-

-

Procedure:

-

To a flame-dried flask, add the (Z)-3-bromoacrylate, palladium catalyst, and copper(I) salt.

-

Evacuate and backfill the flask with an inert gas.

-

Add the degassed solvent and the base.

-

Add the terminal alkyne dropwise at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating until completion.

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter, concentrate, and purify by column chromatography.

-

Caption: Simplified catalytic cycles in Sonogashira coupling.

Heck Reaction: Vinylation with Retention of Stereochemistry

The Heck reaction couples a vinyl halide with an alkene to form a new, more substituted alkene. When (Z)-3-bromoacrylates are used, the reaction with another alkene can lead to the formation of dienoates. A key aspect of the Heck reaction with vinyl halides is the potential for stereochemical retention.

Mechanistic Rationale: The Heck reaction mechanism begins with the oxidative addition of the (Z)-3-bromoacrylate to a Pd(0) catalyst. The resulting Pd(II) complex then coordinates to the reacting alkene. This is followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination releases the diene product, and the resulting palladium-hydride species is converted back to the active Pd(0) catalyst in the presence of a base. The stereochemistry of the product is often retained from the starting vinyl bromide.

Experimental Protocol: General Procedure for Heck Reaction of (Z)-3-Bromoacrylates

-

Materials:

-

(Z)-3-bromoacrylate (1.0 equiv)

-

Alkene (1.5 equiv)

-

Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

-

Ligand (e.g., PPh₃, P(o-tolyl)₃, 2-10 mol%)

-

Base (e.g., Et₃N, K₂CO₃, 2.0 equiv)

-

Solvent (e.g., DMF, Acetonitrile)

-

-

Procedure:

-

In a Schlenk tube, dissolve the palladium catalyst and ligand in the solvent.

-

Add the (Z)-3-bromoacrylate, alkene, and base.

-

Degas the mixture and place it under an inert atmosphere.

-

Heat the reaction to the required temperature (e.g., 80-120 °C) and monitor its progress.

-

After completion, cool the mixture, filter off any solids, and partition the filtrate between water and an organic solvent.

-

Separate the organic layer, dry, and concentrate.

-

Purify the product by column chromatography.

-

(Z)-3-Bromoacrylates as Michael Acceptors

The electron-withdrawing nature of the ester group in (Z)-3-bromoacrylates makes the double bond susceptible to conjugate addition by a variety of nucleophiles in a Michael-type reaction. This reactivity provides a powerful tool for the construction of complex carbon skeletons and the introduction of heteroatoms.

Mechanistic Rationale: In a Michael addition, a nucleophile attacks the β-carbon of the α,β-unsaturated system. This generates an enolate intermediate which is then protonated to give the final product. The stereochemistry of the newly formed stereocenters can often be controlled by the reaction conditions and the nature of the nucleophile and substrate.

Table 2: Examples of Michael Additions to Activated Alkenes

| Nucleophile | Michael Acceptor | Product |

| Diethyl malonate | Methyl acrylate | Diethyl 2-(2-methoxycarbonylethyl)malonate |

| Aniline | Ethyl acrylate | Ethyl 3-anilinopropanoate |

| Thiophenol | Acrylonitrile | 3-(Phenylthio)propanenitrile |

Synthesis of Heterocyclic Compounds

The dual functionality of (Z)-3-bromoacrylates makes them excellent starting materials for the synthesis of a variety of heterocyclic compounds.

Synthesis of Pyridazinones

Pyridazinones are an important class of nitrogen-containing heterocycles with a broad range of biological activities. (Z)-3-bromoacrylates can react with hydrazines in a sequence of Michael addition followed by intramolecular cyclization and elimination of HBr to afford pyridazin-3(2H)-ones.

References

Sourcing and Quality Control of High-Purity (Z)-3-Bromopropenoic Acid Methyl Ester: A Technical Guide for Researchers

For researchers, scientists, and professionals in drug development, the procurement of high-purity reagents is a critical, foundational step for the success and reproducibility of experimental work. (Z)-3-Bromopropenoic acid methyl ester (CAS No. 6214-22-8), a valuable building block in organic synthesis, is no exception. This guide provides an in-depth overview of commercial suppliers and, more importantly, outlines a robust framework for the quality assessment of this reagent upon receipt, ensuring its suitability for demanding applications.

Commercial Availability

High-purity this compound is available from a select number of specialized chemical suppliers. Based on current market analysis, the primary source for this compound is Synthonix Corporation , with distribution through major retailers like Sigma-Aldrich (Merck) .

A summary of the typical product specifications from these suppliers is provided in the table below. It is important to note that while a purity of ≥98% is often stated, batch-to-batch variability is inherent in chemical manufacturing. Therefore, independent verification of purity is highly recommended.

| Supplier/Distributor | CAS Number | Stated Purity | Molecular Weight | MDL Number | Key Documents |

| Synthonix Corporation / Sigma-Aldrich | 6214-22-8 | 98% | 164.99 g/mol | MFCD11109369 | Certificate of Analysis (CoA), Certificate of Origin (COO), Safety Data Sheet (SDS)[1][2][3] |

The Criticality of Independent Quality Verification

While suppliers provide a Certificate of Analysis (CoA), this document often reflects the quality control performed at the time of manufacturing and may not account for potential degradation during storage or transit. For applications in drug discovery and development, where impurities can lead to unforeseen side reactions or misleading biological data, an in-house quality check is a crucial step in risk mitigation.

The primary goals of incoming quality control for this compound are:

-

Identity Confirmation: Verifying that the received material is indeed the correct compound.

-

Purity Assessment: Quantifying the percentage of the desired (Z)-isomer and identifying any significant impurities.

-

Isomeric Purity: Specifically determining the ratio of the (Z)-isomer to the potential (E)-isomer, which may have different reactivity and biological activity.

Recommended Analytical Workflow for Quality Control

The following is a recommended workflow for the comprehensive quality assessment of commercially supplied this compound. This multi-technique approach ensures a high degree of confidence in the material's identity, purity, and isomeric integrity.

References

Introduction: The Significance of Methyl (Z)-3-bromoacrylate in Modern Research

An In-Depth Technical Guide to Quantum Chemical Calculations on Methyl (Z)-3-bromoacrylate

Methyl (Z)-3-bromoacrylate and its derivatives are versatile building blocks in organic synthesis and materials science. As substituted acrylates, they are precursors to a wide array of polymers and complex organic molecules with potential applications in drug development and agrochemicals.[1] Understanding the molecule's stereoelectronic properties, reactivity, and spectroscopic characteristics is paramount for designing novel synthetic pathways and functional materials.

Quantum chemical calculations offer a powerful, non-invasive lens to probe these properties at the subatomic level. By solving approximations of the Schrödinger equation, we can model molecular structure, predict reaction outcomes, and interpret spectroscopic data with remarkable accuracy.[2] This guide provides a comprehensive framework for researchers and scientists to perform and interpret quantum chemical calculations on methyl (Z)-3-bromoacrylate, blending theoretical foundations with practical, field-proven protocols. We will focus on Density Functional Theory (DFT) as our primary computational tool, supplemented by an overview of the foundational Hartree-Fock method, to deliver a robust and self-validating computational workflow.

Pillar 1: Theoretical Foundations – Choosing the Right Tools

The accuracy of any quantum chemical calculation hinges on the chosen level of theory and basis set.[3] This choice is not arbitrary; it is a deliberate balance between computational cost and the desired accuracy for the specific chemical questions being asked.

The Hartree-Fock (HF) Approximation: A Foundational Method

The Hartree-Fock (HF) method is a cornerstone of ab initio quantum chemistry.[4] It approximates the complex, multi-electron Schrödinger equation by treating each electron as moving in an average, or "mean," field created by all other electrons.[5] This approach represents the total wavefunction of the system as a single Slater determinant, which correctly accounts for the antisymmetric nature of fermions as required by the Pauli Exclusion Principle.[4][6]

While computationally efficient and qualitatively useful, the primary limitation of HF theory is its neglect of electron correlation—the instantaneous interactions between electrons.[6] This can lead to inaccuracies in predicting properties that are sensitive to these subtle interactions. However, HF calculations remain valuable for providing initial molecular orbitals and as a baseline for more advanced methods.[7]

Density Functional Theory (DFT): The Workhorse of Modern Computational Chemistry

Density Functional Theory (DFT) has emerged as the most widely used method for quantum chemical calculations in chemistry and materials science. Instead of calculating the complex multi-electron wavefunction, DFT determines the total energy of the system from its electron density.[3] This approach implicitly includes electron correlation through an exchange-correlation functional, offering a significantly more accurate description than HF at a comparable computational cost.[8]

For a molecule like methyl (Z)-3-bromoacrylate, which contains electronegative atoms (O, Br) and π-systems, accurately capturing electron correlation is crucial. Hybrid functionals, such as the widely-used B3LYP , have consistently demonstrated high accuracy for a broad range of organic molecules.[9] These functionals incorporate a portion of the exact exchange from Hartree-Fock theory, providing a balanced description of electronic structure.[10]

Pillar 2: A Self-Validating Computational Protocol

This section outlines a detailed, step-by-step methodology for performing a comprehensive quantum chemical analysis of methyl (Z)-3-bromoacrylate. This protocol is designed to be a self-validating system, with built-in checks to ensure the reliability of the results.

Experimental Protocol: A Standard DFT Workflow

A typical computational investigation involves geometry optimization, vibrational frequency analysis, and the calculation of electronic properties.[3]

Step 1: Building the Initial Molecular Structure

-

Using molecular modeling software (e.g., Avogadro, GaussView, ChemDraw), construct the 3D structure of methyl (Z)-3-bromoacrylate (C₄H₅BrO₂).

-

Ensure the correct stereochemistry at the C=C double bond is set to (Z) or cis, where the bromine atom and the ester group are on the same side.

-

Perform an initial, rapid geometry cleanup using a molecular mechanics force field (e.g., MMFF94) to generate a reasonable starting structure. This step is crucial for preventing issues during the more computationally intensive quantum mechanical optimization.

Step 2: Geometry Optimization

-

Causality: The goal of geometry optimization is to find the coordinates on the potential energy surface that correspond to a minimum energy structure. This represents the most stable conformation of the molecule.

-

Method: We will use the B3LYP hybrid functional. For the basis set, 6-311++G(d,p) is an excellent choice.

-

6-311G: A triple-zeta basis set that provides flexibility for valence electrons.

-

++: Adds diffuse functions on both heavy atoms and hydrogen. These are essential for accurately describing the electron density far from the nucleus, which is important for the lone pairs on oxygen and bromine.

-

(d,p): Adds polarization functions on heavy atoms (d) and hydrogens (p). These functions allow orbitals to change shape, which is critical for describing chemical bonds accurately.

-

-

Software Input: In a program like Gaussian, the input file route section would be: #p B3LYP/6-311++G(d,p) Opt

-

Execution: Submit the calculation. The process is iterative, with the software adjusting atomic positions until the forces on the atoms and the change in energy between steps fall below a defined threshold.

Step 3: Verification via Vibrational Frequency Analysis

-

Trustworthiness: A true minimum on the potential energy surface has all real (positive) vibrational frequencies. A transition state, or saddle point, will have exactly one imaginary frequency. This step validates that the optimized geometry is a stable structure.

-

Method: Using the optimized geometry from Step 2, perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)).

-

Software Input: #p B3LYP/6-311++G(d,p) Freq

-

Analysis: Check the output file for the calculated vibrational frequencies. The absence of any imaginary frequencies confirms that the structure is a true energy minimum. The output also provides thermodynamic data (zero-point vibrational energy, enthalpy, Gibbs free energy) and the predicted IR spectrum.

Step 4: Calculation of Electronic Properties

-

With the validated minimum-energy structure, further single-point energy calculations can be performed to analyze electronic properties.

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity.[11] The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.[12]

-

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-deficient (electrophilic) sites, which is invaluable for predicting intermolecular interactions.[10]

Mandatory Visualization: Computational Workflow

The entire computational process can be visualized as a logical flow, ensuring reproducibility and clarity.

Caption: A standard workflow for quantum chemical calculations.

Pillar 3: Data Presentation and Interpretation

The output of these calculations is a wealth of quantitative data. Presenting this information in a clear, structured format is essential for comparison and interpretation.

Data Presentation: Predicted Molecular Properties

The following tables summarize the type of data that would be obtained from the calculations described above. The values provided are representative for illustrative purposes.

Table 1: Selected Optimized Geometrical Parameters

| Parameter | Atom(s) | Calculated Value |

| Bond Length (Å) | C=C | 1.345 |

| C-Br | 1.890 | |

| C=O | 1.215 | |

| C-O | 1.340 | |

| **Bond Angle (°) ** | C-C-Br | 121.5 |

| C-C=O | 125.0 | |

| O=C-O | 123.8 | |

| Dihedral Angle (°) | Br-C-C-C | 0.0 |

Table 2: Calculated Vibrational Frequencies (Selected Modes)

| Frequency (cm⁻¹) | Vibrational Mode Assignment |

| ~3050 | C-H stretch (vinylic) |

| ~2980 | C-H stretch (methyl) |

| ~1740 | C=O stretch (ester) |

| ~1635 | C=C stretch |

| ~1250 | C-O stretch |

| ~680 | C-Br stretch |

Table 3: Frontier Molecular Orbital (FMO) Analysis

| Parameter | Energy (eV) |

| HOMO | -7.15 |

| LUMO | -1.20 |

| HOMO-LUMO Gap | 5.95 |

A larger HOMO-LUMO gap, such as the one calculated here, generally implies higher kinetic stability and lower chemical reactivity.[11]

Mandatory Visualization: Molecular Structure

A simple graph can represent the atomic connectivity.

Caption: 2D representation of Methyl (Z)-3-bromoacrylate connectivity.

Conclusion

This guide has detailed a robust and scientifically grounded workflow for conducting quantum chemical calculations on methyl (Z)-3-bromoacrylate. By leveraging the power of Density Functional Theory with appropriate functionals and basis sets, researchers can gain profound insights into the molecule's structural, electronic, and vibrational properties. The emphasis on a self-validating protocol, including the critical step of frequency analysis, ensures the trustworthiness of the computational results. The data and visualizations generated through this process provide a comprehensive molecular portrait that can effectively guide experimental design, accelerate materials innovation, and inform rational drug development.

References

- 1. (Z)-Methyl 2-bromomethyl-3-(2-chlorophenyl)acrylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. AI in computational chemistry through the lens of a decade-long journey - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. ifsc.usp.br [ifsc.usp.br]

- 5. Hartree–Fock method - Wikipedia [en.wikipedia.org]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. books.rsc.org [books.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and history of 3-haloacrylates in organic chemistry

An In-Depth Technical Guide to the Discovery and History of 3-Haloacrylates in Organic Chemistry

Authored by a Senior Application Scientist

Abstract

3-Haloacrylates represent a cornerstone class of synthons in modern organic chemistry. Characterized by an acrylate backbone substituted with a halogen at the C3 position, these molecules possess a unique electronic profile, rendering them exceptionally versatile building blocks for a vast array of complex chemical architectures. Their inherent electrophilic and nucleophilic capabilities, coupled with the potential for stereoselective synthesis, have cemented their role in the development of pharmaceuticals, agrochemicals, and advanced materials. This guide provides a comprehensive exploration of the discovery and historical evolution of 3-haloacrylates, charting their journey from early, rudimentary preparations to the sophisticated, high-fidelity synthetic methodologies employed today. We will delve into the mechanistic underpinnings of their formation, the causal logic behind key experimental protocols, and their strategic application in the synthesis of high-value compounds, particularly within the realm of drug discovery.

Foundational Discoveries: The Genesis of a Versatile Synthon

The early history of 3-haloacrylates is intertwined with the fundamental exploration of olefin and carbonyl chemistry. Initial preparations were often serendipitous outcomes of broader studies on the halogenation of α,β-unsaturated systems. These early methods, while groundbreaking for their time, typically suffered from harsh reaction conditions, a lack of stereocontrol, and the formation of complex product mixtures, limiting their synthetic utility.

A common early approach involved the dehydrohalogenation of di- or tri-halogenated propionate precursors. This elimination strategy, while effective, required multi-step syntheses and often yielded inseparable mixtures of (E)- and (Z)-isomers. The causality behind this lack of selectivity lies in the non-stereospecific nature of the elimination pathways under the employed thermal or strong base conditions. These foundational studies, however, were critical in establishing the fundamental reactivity of the halo-substituted acrylate scaffold and hinted at its potential as a versatile intermediate.

The Evolution of Synthetic Methodologies

The synthetic maturation of 3-haloacrylates has been driven by the demand for greater efficiency, stereocontrol, and functional group tolerance. Modern methods provide chemists with a robust toolkit to access these valuable intermediates with high precision.

Olefination and Wittig-Type Reactions

A significant leap forward came with the application of olefination reactions. The Wittig reaction and its Horner-Wadsworth-Emmons (HWE) variant provided a more controlled route to 3-haloacrylates. However, the synthesis of the required halogenated phosphonium ylides or phosphonate esters remained a challenge.

A pivotal development in this area was a novel protocol for the synthesis of α-haloacrylates (a related isomer class, with principles applicable to 3-haloacrylates) starting from a non-halogenated phosphonium ylide.[1] In this strategy, the ylide is first halogenated using a halodimethylsulfonium halide before reacting with an aldehyde.[1] This approach avoids the handling of potentially unstable halogenated precursors and offers good yields with high Z/E selectivity.[1][2] The stereochemical outcome is dictated by the kinetic control of the olefination step, a hallmark of these reaction classes.

Caption: Wittig-type pathway for 3-haloacrylate synthesis.

Metal-Mediated and Catalytic Approaches

The advent of transition metal catalysis revolutionized the synthesis of complex organic molecules, and 3-haloacrylates were no exception. Palladium-catalyzed cross-coupling reactions, for instance, enabled the construction of the acrylate backbone while incorporating the halogen.

One illustrative approach is the Pd(0)-catalyzed carbonylation of 1,1-dichloro-1-alkenes, which provides selective access to (Z)-α-chloroacrylates.[2] While this example produces an isomeric α-haloacrylate, the principle of using metal catalysis to control geometry and build the carbon framework is directly relevant. Such methods offer exceptional functional group tolerance and predictable stereochemical outcomes, which are governed by the rigid geometry of the catalytic cycle intermediates.

Three-Component Reactions

More recently, multi-component reactions (MCRs) have emerged as a highly efficient strategy. A notable example is a three-component halo-aldol reaction that proceeds via the 1,4-activation of ethynyl alkyl ketones. This tandem reaction forms I-C and C-C bonds in a single pot, generating versatile aldol adducts that are precursors to 3-haloacrylate systems. The causality for the high diastereoselectivity observed in this process is the formation of well-defined allenolate and 1-iodo-3-siloxy-1,3-butadiene intermediates, which were directly observed by NMR spectroscopy.

Strategic Applications in Drug Discovery and Complex Synthesis

The unique reactivity of 3-haloacrylates makes them powerful intermediates for synthesizing molecules of biological and pharmaceutical importance.[3][4] The carbon-carbon double bond can participate in various addition reactions, while the carbon-halogen bond is susceptible to nucleophilic substitution or can act as a handle for cross-coupling reactions.

Synthesis of Nitrogen Heterocycles

3-Haloacrylates are exceptional precursors for nitrogen-containing heterocycles, a scaffold ubiquitous in medicinal chemistry.[5] For example, they serve as ideal acceptors in [3+2] cycloaddition reactions with azides to form highly functionalized 1,2,3-triazoles.

An expedient synthesis of N-unsubstituted 1,2,3-triazole-4-carboxylates has been demonstrated through the reaction of sodium azide with α-haloacrylates.[6] This process is highly reliable and showcases an unusually broad scope, accommodating α-fluoro-, α-chloro-, α-bromo-, and α-iodoacrylates.[6] The resulting triazoles are valuable building blocks for developing inhibitors of enzymes like MetAP2 and HIV-protease, highlighting a direct pathway from a simple haloacrylate to a complex, biologically relevant scaffold.[6] This application is a cornerstone of "click chemistry," a philosophy that emphasizes modular, high-yielding, and bioorthogonal reactions for drug discovery.[7][8]

Caption: Synthetic utility of 3-haloacrylates in drug development.

Comparative Analysis of Synthetic Protocols

The choice of synthetic route is dictated by the desired stereochemistry, required scale, and available starting materials. The table below summarizes and compares key methodologies.

| Methodology | Typical Reagents | Key Advantages | Common Limitations | Stereoselectivity |

| Dehydrohalogenation | Polyhalogenated alkanes, Strong base (e.g., KOH) | Inexpensive starting materials | Harsh conditions, poor selectivity, multi-step | Low to moderate |

| Wittig-Type Olefination | Phosphonium ylides, Aldehydes, Halogenating agents | High functional group tolerance, good control | Stoichiometric phosphine oxide byproduct | Moderate to high (often Z-selective) |

| Metal-Catalyzed Carbonylation | Dihaloalkenes, CO, Pd(0) catalyst, Alcohol | Excellent stereocontrol, mild conditions | Requires specialized precursors, catalyst cost | High (often Z-selective) |

| Three-Component Reactions | Acetylenic ketones, TMS-I, Aldehydes | High atom economy, operational simplicity | Substrate scope can be limited | High diastereoselectivity |

Field-Proven Experimental Protocol: Synthesis of an α-Haloacrylate via Ylide Halogenation

This protocol is adapted from the principles described by Jiang et al. (2008) and serves as a self-validating system for the synthesis of α-haloacrylates, a class of molecules with reactivity patterns analogous to 3-haloacrylates.[1]

Objective: To synthesize Ethyl (Z)-2-chloro-3-phenylacrylate.

Materials:

-

(Carbethoxymethylene)triphenylphosphorane (Phosphonium Ylide)

-

Bromodimethylsulfonium bromide (BDMS) or N-Chlorosuccinimide (NCS)

-

Benzaldehyde

-

Dichloromethane (DCM), anhydrous

-

Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon)

-

Magnetic stirrer, heating mantle

-

Silica gel for column chromatography

Step-by-Step Methodology:

-

Reaction Setup: A 100 mL flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum is charged with (Carbethoxymethylene)triphenylphosphorane (1.0 eq).

-

Solvent Addition: Anhydrous DCM is added via syringe to dissolve the ylide completely. The solution is cooled to 0 °C in an ice bath. Causality: Low temperature is used to control the rate of the exothermic halogenation and prevent side reactions.

-

Halogenation of the Ylide: N-Chlorosuccinimide (NCS, 1.05 eq) is added portion-wise to the stirred solution over 10 minutes. The reaction mixture is stirred at 0 °C for 30 minutes. Trustworthiness: The progress of the halogenation can be monitored by thin-layer chromatography (TLC) by taking a small aliquot, quenching it with water, and spotting against the starting ylide. A new, less polar spot corresponding to the chloro-ylide should appear.

-

Aldehyde Addition: Benzaldehyde (1.0 eq) is added dropwise via syringe to the reaction mixture at 0 °C.

-

Reaction Progression: The reaction is allowed to warm to room temperature and stirred for 12-16 hours. Self-Validation: The reaction is monitored by TLC until the starting aldehyde spot has been consumed. The appearance of a new product spot confirms the progress of the olefination.

-

Workup and Purification: The reaction mixture is concentrated under reduced pressure. The resulting residue is suspended in a minimal amount of a non-polar solvent (e.g., hexane/ethyl acetate mixture) to precipitate the triphenylphosphine oxide byproduct. The solid is filtered off. The filtrate is concentrated and purified by silica gel column chromatography.

-

Characterization: The final product is characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure, purity, and stereochemistry (Z/E ratio). The Z-isomer is typically the major product in this reaction.

Conclusion and Future Outlook

The journey of 3-haloacrylates from chemical curiosities to indispensable tools in organic synthesis is a testament to the relentless pursuit of efficiency, control, and innovation in chemistry. Early methods laid the groundwork by establishing their existence, but it was the development of stereocontrolled olefination, metal-catalyzed transformations, and multi-component reactions that unlocked their true potential. Today, these synthons are integral to the construction of complex molecules that impact human health and technology.

The future of 3-haloacrylate chemistry will likely focus on even more sustainable and efficient methodologies. The application of photoredox catalysis for C-H functionalization and halogenation represents a promising frontier.[4][5] Furthermore, the continued development of enzymatic and biocatalytic routes could offer unparalleled selectivity and environmentally benign pathways.[9][10] As medicinal chemists continue to explore new chemical space, the demand for diverse and functionalized 3-haloacrylate building blocks will undoubtedly grow, ensuring their continued relevance and inspiring new discoveries in the field.

References

- 1. A novel and convenient protocol for synthesis of alpha-haloacrylates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Novel and Convenient Protocol for Synthesis of α-Haloacrylates [ouci.dntb.gov.ua]

- 3. Halogen atoms in the modern medicinal chemistry: hints for the drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Visible light-mediated halogenation of organic compounds - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 5. Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox-Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. α-Haloacrylates as acceptors in the [3 + 2] cycloaddition reaction with NaN3: an expedient approach to N-unsubstituted 1,2,3-triazole-4-carboxylates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. rjptonline.org [rjptonline.org]

- 8. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Reaction mechanism of cis-3-chloroacrylic acid dehalogenase: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: Stereoretentive Suzuki-Miyaura Coupling for the Synthesis of (Z)-3-Arylpropenoic Acid Methyl Esters

Abstract

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis for the formation of carbon-carbon bonds.[1][2][3] This application note provides a detailed protocol and technical guide for the stereoretentive Suzuki coupling of (Z)-3-Bromopropenoic acid methyl ester with various arylboronic acids. The synthesis of (Z)-3-arylpropenoic acid esters is of significant interest in medicinal chemistry and materials science. A critical challenge in this synthesis is the preservation of the Z-configuration of the double bond. This guide explains the causal factors behind the selection of reagents and conditions necessary to achieve high yields and excellent stereochemical fidelity, grounded in established mechanistic principles.

Introduction and Scientific Rationale

The palladium-catalyzed cross-coupling of an organoboron compound with an organohalide, known as the Suzuki-Miyaura reaction, is a cornerstone of synthetic chemistry, recognized with the 2010 Nobel Prize in Chemistry.[1] Its broad functional group tolerance, mild reaction conditions, and the low toxicity of its boron-containing reagents make it highly attractive for complex molecule synthesis in the pharmaceutical and fine chemical industries.[4][5]

This protocol focuses on the coupling of this compound, a vinyl halide. A key mechanistic feature of the Suzuki coupling with vinyl halides is that the initial oxidative addition of the palladium(0) catalyst to the carbon-halogen bond proceeds with retention of stereochemistry .[1][6] Therefore, by selecting the appropriate catalyst system, the Z-geometry of the starting material can be directly translated to the product. Our choice of catalyst, specifically Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], is predicated on its well-documented ability to facilitate this reaction while preserving the double bond's configuration.[7]

The Suzuki-Miyaura Catalytic Cycle

The reaction mechanism proceeds through a well-established catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[3][6][8] The base is essential for the transmetalation step, where it activates the boronic acid to form a more nucleophilic boronate species, facilitating the transfer of the aryl group to the palladium center.[1][2][9]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimizing Experimental Parameters: A Causal Explanation

The success of this stereoretentive coupling hinges on the rational selection of four key components: the catalyst, ligand, base, and solvent.

| Parameter | Recommended Choice | Rationale & Causality |

| Catalyst | Pd(PPh₃)₄ (1-5 mol%) | This Pd(0) complex is a highly reliable precatalyst. The triphenylphosphine ligands readily dissociate to form the catalytically active 14-electron Pd(0)L₂ species. Crucially, this catalyst system is well-documented to promote the coupling of vinyl halides with retention of the double bond's stereochemistry.[7] |

| Coupling Partners | This compound (1.0 eq.) & Arylboronic Acid (1.2-1.5 eq.) | The vinyl bromide is the electrophile. A slight excess of the arylboronic acid nucleophile is used to ensure complete consumption of the limiting bromide and drive the reaction to completion. |

| Base | K₂CO₃ or K₃PO₄ (2.0-3.0 eq.) | The base activates the boronic acid for transmetalation.[2] Since the substrate contains a methyl ester, a functionality susceptible to hydrolysis, a moderately strong but non-nucleophilic inorganic base like potassium carbonate or potassium phosphate is ideal. Stronger bases like NaOH or KOH could saponify the ester.[9] |

| Solvent System | Degassed Toluene/Water (4:1) or Dioxane/Water (4:1) | A biphasic solvent system is often optimal. The organic solvent (toluene, dioxane) solubilizes the organic coupling partners and the palladium complex, while the aqueous phase dissolves the inorganic base.[8] Degassing is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst. |

Detailed Experimental Protocol

This protocol describes a general procedure for the coupling of an arylboronic acid with this compound on a 1.0 mmol scale.

4.1 Materials and Reagents

-

This compound (1.0 eq, 1.0 mmol, 165 mg)

-

Arylboronic acid (1.2 eq, 1.2 mmol)

-

Potassium Carbonate (K₂CO₃) (2.0 eq, 2.0 mmol, 276 mg)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq, 0.03 mmol, 35 mg)

-

Toluene, anhydrous (8 mL)

-

Deionized Water (2 mL)

-

Ethyl acetate (for workup)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

4.2 Equipment

-

50 mL Schlenk flask or oven-dried round-bottom flask with a reflux condenser

-

Magnetic stirrer and stir bar

-

Inert gas line (Argon or Nitrogen) with bubbler

-

Septa and needles

-

Standard laboratory glassware for workup and purification

4.3 Step-by-Step Procedure

Caption: Experimental workflow for the Suzuki-Miyaura coupling protocol.

-

Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Establish Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

-

Catalyst Addition: Under a positive pressure of inert gas, quickly add the Pd(PPh₃)₄ catalyst (0.03 mmol) to the flask.

-

Solvent Addition: Prepare a degassed solvent mixture by bubbling argon through a 4:1 mixture of Toluene:Water for 15-20 minutes. Using a syringe, add the degassed solvent (10 mL total) to the reaction flask.

-

Reaction Execution: Lower the flask into an oil bath preheated to 80-90 °C. Stir the biphasic mixture vigorously to ensure adequate mixing.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting vinyl bromide is completely consumed (typically 4-12 hours).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

-

Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., Hexanes/Ethyl Acetate gradient) to yield the pure (Z)-3-arylpropenoic acid methyl ester.

Troubleshooting and Key Considerations

-

Low Yield: May result from inefficient degassing (catalyst deactivation) or an inactive boronic acid (some boronic acids can dehydrate to form unreactive boroxines). Ensure the inert atmosphere is maintained and use high-quality boronic acid.

-

Loss of Stereochemistry (Isomerization): While unlikely with Pd(PPh₃)₄, isomerization to the more stable E-isomer can sometimes occur, especially with prolonged heating or under different catalytic conditions.[7] Confirm product stereochemistry using ¹H NMR by analyzing the coupling constant (J-value) of the vinyl protons.

-

Hydrolysis of Ester: If product hydrolysis is observed, switch to a milder base like potassium fluoride (KF) or a non-aqueous system using a stronger base like Cs₂CO₃ in a solvent like dioxane.[9]

-

Protodebromination: If the starting material is converted back to methyl acrylate, it indicates a side reaction where the vinyl bromide is reduced. This can be caused by impurities or moisture. Ensure anhydrous solvents and high-purity reagents.

References

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. byjus.com [byjus.com]

- 4. mt.com [mt.com]

- 5. thieme-connect.com [thieme-connect.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 9. Suzuki Coupling [organic-chemistry.org]

Application Notes and Protocols for the Use of (Z)-3-Bromopropenoic Acid Methyl Ester in Michael Addition Reactions

Introduction: A Versatile Bifunctional Reagent for Complex Synthesis

(Z)-3-Bromopropenoic acid methyl ester is a highly valuable and versatile reagent in modern organic synthesis. Its utility stems from its bifunctional nature, incorporating both a Michael acceptor and a leaving group on adjacent carbons. This unique arrangement allows for a range of synthetic transformations, most notably tandem Michael addition-cyclization reactions, providing efficient routes to highly functionalized cyclopropanes and aziridines. These structural motifs are of significant interest to researchers in drug development and materials science due to their presence in numerous bioactive molecules and their ability to confer unique conformational constraints.[1][2]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound in Michael addition reactions. We will delve into the mechanistic underpinnings of these reactions, provide detailed, adaptable protocols for various classes of nucleophiles, and discuss the subsequent transformations that make this reagent a powerful tool for molecular construction.

Mechanistic Insights: The Tandem Michael Addition-Intramolecular Substitution Pathway

The reactivity of this compound is dominated by its electron-deficient double bond, making it an excellent Michael acceptor. The reaction is typically initiated by the conjugate addition of a nucleophile to the β-carbon, a process often catalyzed by a base.[3][4] The key to the versatility of this reagent lies in the subsequent fate of the resulting enolate intermediate. The presence of the bromine atom at the α-position facilitates a rapid intramolecular SN2 reaction, leading to the formation of a three-membered ring.

The general mechanism can be depicted as follows:

-

Michael Addition: A nucleophile, activated by a suitable base, attacks the β-carbon of the this compound. This 1,4-conjugate addition forms a transient enolate intermediate.

-

Intramolecular Cyclization: The newly formed enolate undergoes a rapid intramolecular nucleophilic substitution, displacing the bromide ion to form a cyclopropane or aziridine ring.

The stereochemistry of the starting (Z)-alkene is crucial in determining the stereochemical outcome of the cyclopropane products, often leading to the formation of specific diastereomers.

Caption: Mechanism of tandem Michael addition-cyclization.

Protocols for Michael Addition and Subsequent Cyclization

The following protocols are provided as a general guide and may require optimization based on the specific nucleophile and desired product.

General Experimental Workflow

Caption: General experimental workflow for Michael addition reactions.

Protocol 1: Synthesis of Functionalized Cyclopropanes using Stabilized Carbanions

This protocol is suitable for the reaction with soft, carbon-based nucleophiles such as malonates, β-ketoesters, and α-cyanoesters.[5][6]

Materials:

-

This compound (1.0 equiv)

-

Active methylene compound (e.g., diethyl malonate) (1.0-1.2 equiv)

-

Base (e.g., NaH, K₂CO₃, DBU) (1.1-1.5 equiv)

-

Anhydrous solvent (e.g., THF, DMF, CH₃CN)

-

Standard glassware for anhydrous reactions

-

Magnetic stirrer and stirring bar

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

To a flame-dried, round-bottom flask under an inert atmosphere, add the active methylene compound and the anhydrous solvent.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add the base portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 15-30 minutes to ensure complete formation of the enolate.

-

Slowly add a solution of this compound in the same anhydrous solvent to the reaction mixture at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane) (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired functionalized cyclopropane.

| Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |

| Diethyl malonate | NaH | THF | 0 to rt | 4-12 | 75-90 |

| Ethyl acetoacetate | K₂CO₃ | DMF | rt | 6-18 | 70-85 |

| Malononitrile | DBU | CH₃CN | rt | 2-8 | 80-95 |

Note: Reaction conditions are illustrative and may require optimization.

Protocol 2: Synthesis of Substituted Aziridines using Primary and Secondary Amines

The reaction of this compound with amines provides a direct route to highly functionalized aziridine-2-carboxylates.[7][8]

Materials:

-

This compound (1.0 equiv)

-

Primary or secondary amine (2.0-2.2 equiv)

-

Anhydrous solvent (e.g., CH₃CN, THF, CH₂Cl₂)

-

Standard glassware for anhydrous reactions

-

Magnetic stirrer and stirring bar

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

To a round-bottom flask, add the amine and the anhydrous solvent.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of this compound in the same anhydrous solvent to the stirred amine solution. The excess amine acts as both the nucleophile and the base to neutralize the HBr formed.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 1-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the ammonium salt byproduct.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired substituted aziridine.

| Amine | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |

| Benzylamine | CH₃CN | 0 to rt | 2-6 | 80-95 |

| Morpholine | THF | 0 to rt | 1-4 | 85-98 |

| Aniline | CH₂Cl₂ | rt | 8-24 | 60-75 |

Note: For less nucleophilic amines, the addition of a non-nucleophilic base like triethylamine (1.1 equiv) may be beneficial.

Protocol 3: Synthesis of Thio-Substituted Cyclopropanes using Thiols

The thia-Michael addition of thiols to this compound, followed by cyclization, yields cyclopropanes with a thioether linkage.[9][10]

Materials:

-

This compound (1.0 equiv)

-

Thiol (e.g., thiophenol, benzyl mercaptan) (1.0-1.1 equiv)

-

Base (e.g., Et₃N, DBU) (1.1 equiv)

-

Anhydrous solvent (e.g., CH₂Cl₂, THF)

-

Standard glassware for anhydrous reactions

-

Magnetic stirrer and stirring bar

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

To a round-bottom flask, add the thiol, the anhydrous solvent, and the base under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Slowly add a solution of this compound in the same anhydrous solvent.

-

Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 1-6 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, wash the reaction mixture with water and brine.

-

Extract the aqueous layer with an organic solvent.

-

Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Conclusion

This compound is a potent and versatile building block for the efficient synthesis of highly functionalized cyclopropanes and aziridines via a tandem Michael addition-cyclization strategy. The protocols outlined in this application note provide a solid foundation for researchers to explore the rich chemistry of this reagent. The ability to introduce a wide variety of substituents through the choice of nucleophile makes this methodology highly attractive for the construction of diverse molecular scaffolds in drug discovery and materials science.

References

- 1. researchgate.net [researchgate.net]

- 2. Ylide-initiated michael addition-cyclization reactions beyond cyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. youtube.com [youtube.com]

- 5. organicreactions.org [organicreactions.org]

- 6. researchgate.net [researchgate.net]

- 7. Atom Economical Multi-Substituted Pyrrole Synthesis from Aziridine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Investigation into thiol-(meth)acrylate Michael addition reactions using amine and phosphine catalysts - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols: (Z)-3-Bromopropenoic Acid Methyl Ester as a Dienophile in Diels-Alder Reactions

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unlocking Novel Cyclohexene Scaffolds

The Diels-Alder reaction stands as a cornerstone of modern organic synthesis, enabling the stereocontrolled construction of six-membered rings. The strategic choice of the dienophile is paramount in dictating the efficiency, selectivity, and ultimate structural complexity of the resulting cycloadduct. (Z)-3-Bromopropenoic acid methyl ester emerges as a compelling dienophile, offering a unique combination of electronic activation and a synthetically versatile handle in the form of a bromine atom. The presence of both an electron-withdrawing ester group and a halogen atom enhances its reactivity in [4+2] cycloadditions. This guide provides a comprehensive overview of the mechanistic nuances, practical considerations, and detailed experimental protocols for leveraging this compound in Diels-Alder reactions to generate highly functionalized cyclohexene derivatives.

Mechanistic Deep Dive: Causality in Stereoselection and Reactivity

The Diels-Alder reaction is a concerted, pericyclic reaction involving the overlap of the 4 π-electrons of a conjugated diene with the 2 π-electrons of a dienophile. The utility of this compound as a dienophile is rooted in fundamental electronic and steric principles that govern the reaction's outcome.

Electronic Effects and Reactivity

The reactivity of a dienophile is significantly enhanced by the presence of electron-withdrawing groups. In the case of this compound, both the methyl ester (-COOCH₃) and the bromine atom (-Br) are electron-withdrawing. These groups lower the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), facilitating the crucial orbital interaction with the Highest Occupied Molecular Orbital (HOMO) of the diene. This reduced HOMO-LUMO energy gap leads to a lower activation energy and, consequently, a more facile reaction, often proceeding under milder conditions than with unactivated alkenes.

Stereospecificity and the (Z)-Configuration

A hallmark of the Diels-Alder reaction is its stereospecificity, wherein the stereochemistry of the dienophile is faithfully translated to the product. For this compound, the cis relationship between the bromo and methoxycarbonyl groups is maintained in the resulting cyclohexene adduct. This predictable transfer of stereochemistry is a direct consequence of the concerted nature of the cycloaddition, where the new sigma bonds are formed simultaneously from the same face of the dienophile.

| C=C | |

| H | Br |

| H | COOCH₃ |

| cis-Substituents |

| Br and COOCH₃ on the same face |

The Endo Rule and Diastereoselectivity

When a cyclic diene, such as cyclopentadiene, is employed, the formation of two diastereomeric products, endo and exo, is possible. The "Endo Rule" generally predicts that the endo product will be the major, kinetically favored isomer. This preference is attributed to favorable secondary orbital interactions between the π-system of the diene and the electron-withdrawing groups of the dienophile in the transition state. In the endo transition state, the ester and bromo substituents of this compound are oriented towards the diene's π-system, leading to a stabilizing interaction that lowers the activation energy for this pathway.

However, it is crucial to note that the exo adduct is often the thermodynamically more stable product due to reduced steric hindrance. Therefore, reaction conditions, such as temperature and reaction time, can influence the observed endo:exo ratio.

Practical Considerations and Experimental Design

Successful application of this compound in Diels-Alder reactions hinges on careful consideration of several experimental parameters.

Solvent Selection

The choice of solvent can influence both the reaction rate and selectivity. Non-polar solvents like toluene or hexane are commonly used for thermal Diels-Alder reactions. For Lewis acid-catalyzed reactions, chlorinated solvents such as dichloromethane are often preferred to ensure solubility of the catalyst and reactants at lower temperatures. A study on the Diels-Alder reaction between cyclopentadiene and methyl acrylate showed that reaction rates were five times faster in methanol compared to n-hexane, with the initial endo to exo ratio being 2.5 times greater in methanol.[1]

Temperature Control

Thermal Diels-Alder reactions often require elevated temperatures to overcome the activation energy barrier. However, excessively high temperatures can lead to the retro-Diels-Alder reaction, potentially diminishing the yield of the desired adduct. For reactions involving highly reactive dienes, such as cyclopentadiene, the reaction can often proceed at or slightly above room temperature. When cracking dicyclopentadiene to generate cyclopentadiene in situ, temperatures around 180-185°C are typically employed in a sealed tube.[2]

Lewis Acid Catalysis: Enhancing Reactivity and Selectivity

Lewis acids can significantly accelerate Diels-Alder reactions and, in some cases, enhance diastereoselectivity.[3] Common Lewis acids used for this purpose include aluminum chloride (AlCl₃), boron trifluoride etherate (BF₃·OEt₂), and zinc chloride (ZnCl₂). The Lewis acid coordinates to the carbonyl oxygen of the ester group, making the dienophile even more electron-deficient and thus more reactive. This increased reactivity often allows the reaction to proceed at lower temperatures, which can favor the formation of the kinetic endo product. Theoretical studies on the AlCl₃-catalyzed reaction between cyclopentadiene and methyl acrylate have shown that the catalyst facilitates the cycloaddition and leads to a higher endo selectivity.[3][4]

| Parameter | Thermal Conditions | Lewis Acid Catalysis | Key Considerations |

| Temperature | Typically elevated (80-185°C) | Often lower (e.g., 0°C to RT) | High temperatures can favor the thermodynamic exo product or retro-Diels-Alder. |

| Solvent | Toluene, Xylene, Hexane | Dichloromethane, Chloroform | Ensure solubility of all components and compatibility with the Lewis acid. |

| Reaction Time | Hours to days | Often significantly shorter | Monitor reaction progress by TLC or GC-MS to avoid side reactions. |

| Selectivity | Governed by the Endo Rule | Can enhance endo selectivity | The specific Lewis acid and substrate can influence the diastereomeric ratio. |

Experimental Protocols

The following protocols provide a general framework for conducting a Diels-Alder reaction using this compound and cyclopentadiene as a model system. Note: These are general guidelines and may require optimization for different dienes.

Protocol 1: Thermal Diels-Alder Reaction

This protocol describes the reaction under thermal conditions, with in situ generation of cyclopentadiene from dicyclopentadiene.

Materials:

-

This compound

-

Dicyclopentadiene

-

Toluene (anhydrous)

-

Magnetic stir bar

-

Sealed reaction tube or round-bottom flask with a reflux condenser

-

Heating mantle or oil bath

Procedure:

-

To a sealed reaction tube equipped with a magnetic stir bar, add this compound (1.0 eq).

-

Add dicyclopentadiene (1.1-1.5 eq).

-

Add anhydrous toluene to achieve a suitable concentration (e.g., 0.5-1.0 M).

-

Seal the tube and place it in a preheated oil bath or heating block at 180-185°C.[2]

-

Stir the reaction mixture vigorously for 4-8 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction vessel to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to isolate the endo and exo adducts.

}

Protocol 2: Lewis Acid-Catalyzed Diels-Alder Reaction

This protocol outlines a procedure for a Lewis acid-catalyzed reaction at a lower temperature.

Materials:

-

This compound

-

Cyclopentadiene (freshly cracked)

-

Aluminum chloride (AlCl₃) or other suitable Lewis acid

-

Dichloromethane (anhydrous)

-

Magnetic stir bar

-

Round-bottom flask

-

Inert atmosphere setup (e.g., nitrogen or argon)

-